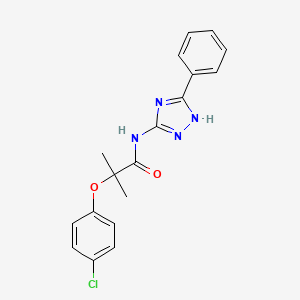![molecular formula C7H6N2OS B13586447 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B13586447.png)
7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid, which facilitates the formation of the thienopyrimidine ring system . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions: 7-Methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown promise as a photosensitizer in photodynamic therapy for cancer treatment.
作用機序
The mechanism of action of 7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one, particularly in photodynamic therapy, involves the generation of singlet oxygen upon light activation. This singlet oxygen induces oxidative stress in cancer cells, leading to cell death. The compound’s ability to efficiently populate the triplet state and generate singlet oxygen with high quantum yield is crucial for its photodynamic efficacy .
類似化合物との比較
- Thieno[3,2-d]pyrimidin-4-one
- Thieno[2,3-d]pyrimidin-4-one
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
Comparison: 7-Methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one stands out due to its unique ring fusion pattern and the presence of a methyl group at the 7-position. This structural uniqueness contributes to its distinct electronic properties and reactivity compared to other thienopyrimidine derivatives .
特性
分子式 |
C7H6N2OS |
|---|---|
分子量 |
166.20 g/mol |
IUPAC名 |
7-methyl-3H-thieno[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N2OS/c1-4-6-5(2-11-4)7(10)9-3-8-6/h2-3H,1H3,(H,8,9,10) |
InChIキー |
VFXOACHPWUHLTD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CS1)C(=O)NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


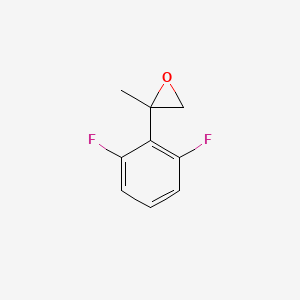



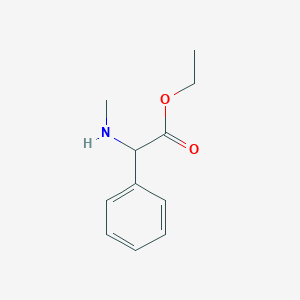

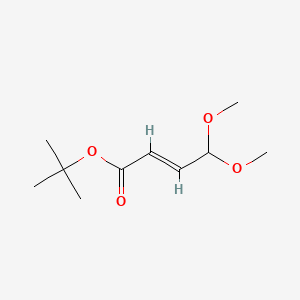
![2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13586414.png)

![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride](/img/structure/B13586424.png)
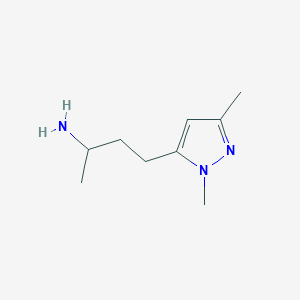

![4-acetyl-N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]morpholine-2-carboxamidehydrochloride](/img/structure/B13586444.png)
